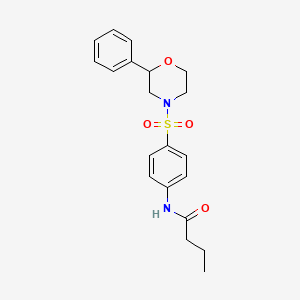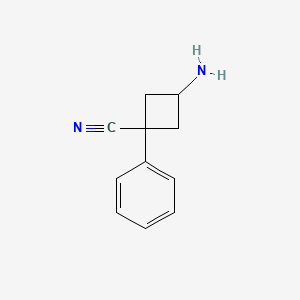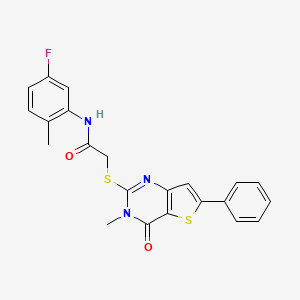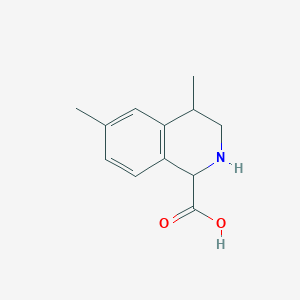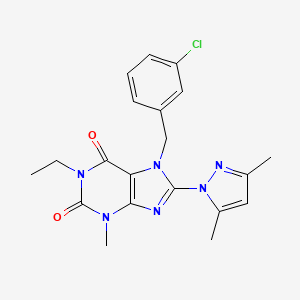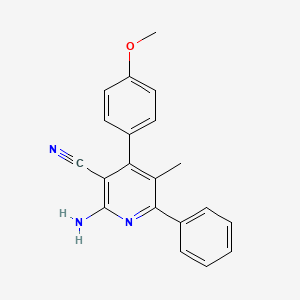
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. Chemical properties can include acidity or basicity, reactivity with common reagents, and other chemical behaviors.Aplicaciones Científicas De Investigación
Corrosion Inhibition : This compound has been studied for its role as a corrosion inhibitor. Ansari, Quraishi, and Singh (2015) investigated its effectiveness in preventing corrosion of N80 steel in 15% HCl. They found it to be a promising inhibitor, with techniques like electrochemical impedance spectroscopy and scanning electron microscopy supporting its use (Ansari, Quraishi, & Singh, 2015).
Catalysis in Chemical Synthesis : The compound has been used in the synthesis of various chemical structures. Zolfigol et al. (2013) described its use in the preparation of pyranopyrazoles, highlighting its role in a green, efficient synthesis method (Zolfigol et al., 2013).
Study of Molecular Interactions : Eşme (2021) conducted spectroscopic studies, including nuclear magnetic resonance and infrared spectroscopy, to understand the molecular interactions and properties of a similar compound. This research is crucial for understanding the potential applications of these compounds in materials science (Eşme, 2021).
Antimicrobial Activity : Guna, Bhadani, Purohit, and Purohit (2015) explored the antimicrobial properties of derivatives of this compound. Their research suggests potential applications in the development of new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Lubricant Additives : Salih and Al-Messri (2022) synthesized derivatives of the compound and evaluated them as additives for lubricating oils, assessing their effectiveness as corrosion inhibitors and antioxidants (Salih & Al-Messri, 2022).
Safety And Hazards
This includes the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions when handling the compound.
Direcciones Futuras
This can include potential applications for the compound, areas for future research, and unanswered questions about its properties or behavior.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLMZPRPIMICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

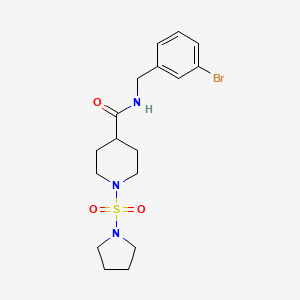
![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)
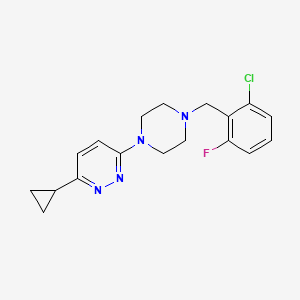
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)
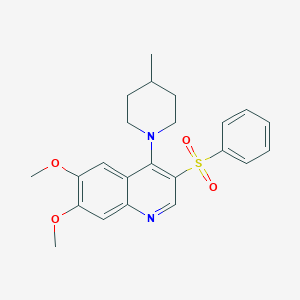
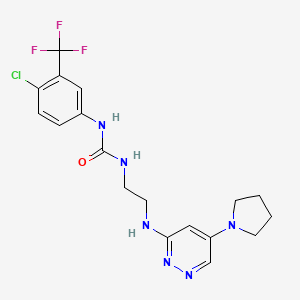
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)
